molecular formula C12H14O3S B12599569 Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)- CAS No. 648956-94-9

Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)-

Cat. No.: B12599569
CAS No.: 648956-94-9
M. Wt: 238.30 g/mol
InChI Key: NZMKVFYIRHALFU-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)- is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of two methoxy groups and a propenylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,5-dimethoxybenzaldehyde with propenylthiol under specific conditions to achieve the desired substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)- exerts its effects involves interactions with specific molecular targets. The methoxy and propenylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)- is unique due to the presence of the propenylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

648956-94-9

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

2,5-dimethoxy-4-prop-2-enylsulfanylbenzaldehyde

InChI

InChI=1S/C12H14O3S/c1-4-5-16-12-7-10(14-2)9(8-13)6-11(12)15-3/h4,6-8H,1,5H2,2-3H3

InChI Key

NZMKVFYIRHALFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)SCC=C

Origin of Product

United States

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